3-Pyrazin-2-ylbenzaldehyde
Overview
Description
3-Pyrazin-2-ylbenzaldehyde is a heterocyclic organic compound with a molecular formula of C11H8N2O . It has a molecular weight of 184.2 .
Synthesis Analysis
The synthesis of 3-Pyrazin-2-ylbenzaldehyde involves a reaction with methanol and sodium tetrahydroborate at 0 - 20°C . The mixture is stirred for 10 minutes at 0°C, then allowed to warm to room temperature and stirred for 3 hours . The mixture is then concentrated under reduced pressure at 45°C, and a saturated aqueous NH4Cl solution is added and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 3-Pyrazin-2-ylbenzaldehyde is represented by the InChI code 1S/C11H8N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-8H . The SMILES string representation is O=Cc1cccc(c1)-c2cnccn2 .Physical And Chemical Properties Analysis
3-Pyrazin-2-ylbenzaldehyde is a solid at room temperature . It has a molecular weight of 184.2 and a molecular formula of C11H8N2O .Scientific Research Applications
Synthesis of Biologically Active Heterocycles
A prominent application involves the efficient generation of H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction involving 2-alkynylbenzaldehyde. This synthesis showcases the compound's utility in creating diverse heterocyclic structures under mild conditions. Some of these synthesized compounds have shown promising activity as inhibitors of CDC25B, TC-PTP, and PTP1B, indicating potential therapeutic applications (Chen & Wu, 2010).
Development of Fluorescent Chemosensors
Another significant application is in the synthesis of fluorescent chemosensors for metal ion detection. The pyrazoline derivative synthesized from the reaction involving 3-Pyrazin-2-ylbenzaldehyde analogs demonstrated on-off fluorescence behavior, specifically for the detection of Fe3+ ions in solutions. This showcases its utility in environmental monitoring and biochemical assays (Khan, 2020).
Antimicrobial Schiff Bases
The compound's derivatization into Schiff bases, when reacted with chitosan, has resulted in novel antimicrobial agents. These Schiff bases exhibit a broad spectrum of antimicrobial activity, which is contingent on the heterocyclic moiety attached to the chitosan, thereby offering a pathway for the development of new antimicrobial materials (Hamed et al., 2020).
properties
IUPAC Name |
3-pyrazin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDOSZCXSKSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397519 | |
Record name | 3-Pyrazin-2-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrazin-2-ylbenzaldehyde | |
CAS RN |
887344-35-6 | |
Record name | 3-(2-Pyrazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrazin-2-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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